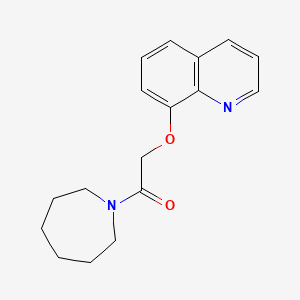
1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone, also known as AQE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone is not fully understood. However, studies have suggested that 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone may exert its effects through the regulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone has been shown to exhibit various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. Additionally, 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications. However, 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone research, including further exploration of its potential therapeutic applications, elucidation of its mechanism of action, and optimization of its synthesis method. Additionally, studies are needed to determine the optimal dosage and toxicity profile of 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone for clinical use.
In conclusion, 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone is a chemical compound with significant potential for therapeutic applications. Its ease of synthesis and potential therapeutic benefits make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and optimize its use for clinical applications.
Synthesis Methods
1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone can be synthesized through a multistep process involving the reaction of 2-chloroquinoline-8-carbaldehyde with azepane in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including alkylation and oxidation, to yield 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone.
Scientific Research Applications
1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone has shown promise in various scientific research areas, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have demonstrated that 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone has been shown to protect neurons from oxidative stress and reduce inflammation, suggesting its potential use in treating neurodegenerative diseases and inflammatory disorders.
properties
IUPAC Name |
1-(azepan-1-yl)-2-quinolin-8-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16(19-11-3-1-2-4-12-19)13-21-15-9-5-7-14-8-6-10-18-17(14)15/h5-10H,1-4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEXRALIPXJFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7510359.png)



![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)

![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510404.png)

![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)

